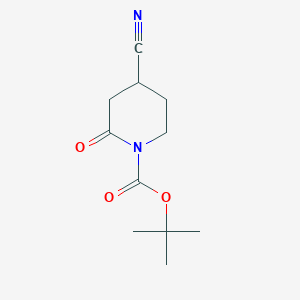

Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-12)6-9(13)14/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBFLLVVHGRIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tert-Butyl 4-Cyano-2-Oxopiperidine-1-Carboxylate (CAS: 2203403-87-4): A Strategic sp³-Rich Building Block in Modern Drug Discovery

Executive Summary

The pharmaceutical industry’s transition from flat, sp²-hybridized aromatic compounds to sp³-rich, three-dimensional scaffolds has fundamentally reshaped hit-to-lead optimization. This "escape from flatland" improves physicochemical properties, enhances target selectivity, and reduces clinical attrition rates[1]. Among the most versatile scaffolds utilized in Fragment-Based Drug Discovery (FBDD) are functionalized piperidines[2]. This technical guide provides an in-depth analysis of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS: 2203403-87-4) , detailing its structural rationale, orthogonal reactivity, and integration into drug development workflows.

Physicochemical Profiling & Molecular Identity

Understanding the precise molecular metrics of a building block is the first step in predicting its behavior in both synthetic pathways and biological systems. The data below summarizes the core identity of the title compound[3].

| Property | Specification |

| Chemical Name | tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate |

| CAS Registry Number | 2203403-87-4 |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| Purity (Commercial Standard) | ≥95% |

| IUPAC Name | tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate |

| SMILES String | O=C(N1C(CC(C#N)CC1)=O)OC(C)(C)C |

Structural Rationale in Medicinal Chemistry

The selection of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is not arbitrary; it is driven by specific structural features that solve common medicinal chemistry challenges[4]:

-

sp³ Character & 3D Shape: The saturated piperidine ring provides a non-planar geometry. This allows the engineering of complex protein-ligand interactions (such as accessing deep hydrophobic pockets) that are inaccessible to flat aromatic rings[1].

-

Limited Rotatable Bonds: The cyclic nature of the core restricts conformational entropy. When the molecule binds to a target receptor, the entropic penalty is minimized, often leading to higher binding affinities.

-

Orthogonal Reactivity Handles: The molecule possesses three distinct functional domains that can be manipulated independently without interfering with one another:

-

The Cyano Group (-C≡N): A versatile electrophilic handle at the C4 position.

-

The Lactam Core (2-oxo): Provides structural rigidity and acts as a potent hydrogen bond acceptor.

-

The Boc Protecting Group: Shields the lactam nitrogen, allowing harsh nucleophilic or reductive conditions to be applied to the cyano group.

-

Orthogonal Reactivity & Synthetic Applications

The true value of CAS 2203403-87-4 lies in its synthetic plasticity. Depending on the desired pharmacophore, the building block can be divergently functionalized.

Orthogonal functionalization of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate.

Self-Validating Experimental Protocol: N-Boc Protection

To utilize this scaffold, chemists often need to synthesize it from the unprotected 4-cyano-2-oxopiperidine precursor. Below is a rigorously designed, self-validating protocol for the catalytic N-Boc protection of the lactam.

Objective: Synthesize tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate via nucleophilic catalysis.

Causality & Design: Lactams are notoriously poor nucleophiles due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Standard amine protection conditions (Boc₂O, base) proceed at glacial rates. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate, which rapidly transfers the Boc group to the deprotonated lactam nitrogen.

Step-by-Step Methodology

-

Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 4-cyano-2-oxopiperidine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

-

Causality: Anhydrous conditions prevent the competitive hydrolysis of Boc₂O into tert-butanol and CO₂.

-

-

Base & Catalyst Addition: Add Triethylamine (Et₃N, 1.5 eq, 15 mmol) followed by DMAP (0.1 eq, 1 mmol). Stir for 5 minutes at room temperature.

-

Causality: Et₃N acts as the stoichiometric base to neutralize the system, while DMAP acts as the kinetic catalyst.

-

-

Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq, 12 mmol) in 10 mL anhydrous DCM and add dropwise over 15 minutes.

-

Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and minimizes side-product formation.

-

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4-6 hours.

-

In-Process Control (IPC) - Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. Visualize using a KMnO₄ stain.

-

Validation: The starting material (highly polar lactam, low R_f) should disappear, replaced by a higher R_f spot corresponding to the Boc-protected product. Confirm intermediate mass via LC-MS (Expected [M+H]⁺ = 225.1).

-

-

Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the pure title compound.

Integration into Fragment-Based Drug Discovery (FBDD)

The incorporation of this specific piperidine building block into FBDD campaigns follows a systematic workflow. By starting with a low-molecular-weight, 3D-rich fragment, researchers can map the target binding pocket more effectively before growing the molecule into a high-affinity lead[1].

Workflow for integrating sp3-rich piperidine scaffolds into FBDD campaigns.

By utilizing building blocks like tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate, medicinal chemists can bypass the limitations of flatland chemistry, accelerating the discovery of robust, biologically active therapeutics[2].

References

1.[3] Title: tert-butyl 4-cyano-2-oxo-piperidine-1-carboxylate 95% | CAS: 2203403-87-4 Source: AChemBlock URL:

2.[1] Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: White Rose Research Online URL:

3.[4] Title: Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks Source: Life Chemicals URL:

4.[2] Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH - PMC) URL:

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-butyl 4-cyano-2-oxo-piperidine-1-carboxylate 95% | CAS: 2203403-87-4 | AChemBlock [achemblock.com]

- 4. lifechemicals.com [lifechemicals.com]

Comprehensive Physicochemical Profiling and Synthetic Utility of Tert-Butyl 4-Cyano-2-Oxopiperidine-1-Carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the piperidine ring is one of the most frequently utilized saturated heterocycles, serving as a core scaffold in numerous FDA-approved therapeutics. Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS: 2203403-87-4) is a highly versatile, orthogonally protected building block designed for the synthesis of complex spirocycles, peptidomimetics, and functionalized piperidines[1],[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically detailing its molecular weight derivation—and outlines field-proven, self-validating experimental workflows for its downstream functionalization.

Physicochemical Profiling & Molecular Weight Derivation

Accurate mass determination is critical for reaction monitoring (e.g., LC-MS) and stoichiometric calculations. The molecular formula for tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is C₁₁H₁₆N₂O₃ [3].

The exact molecular weight (MW) is derived from the sum of its constituent atomic weights:

-

Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

-

Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol

-

Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

-

Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Calculated Molecular Weight = 224.26 g/mol [1],[2].

Table 1: Core Physicochemical Properties

| Property | Value |

| IUPAC Name | tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate |

| CAS Registry Number | 2203403-87-4 |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| SMILES | O=C(N1C(CC(C#N)CC1)=O)OC(C)(C)C |

| Monoisotopic Mass | 224.1161 Da |

Structural Mechanics: Orthogonal Reactivity

The strategic value of this molecule lies in its three independently addressable functional groups. Understanding the causality behind this structural design is essential for planning multi-step syntheses:

-

The N-Boc Group (tert-Butyloxycarbonyl): Provides critical steric bulk that directs alpha-alkylation stereoselectivity at the C3 position. It also increases the lipophilicity of the intermediate, aiding in organic extraction, and can be cleaved under strictly acidic conditions without affecting the lactam or nitrile.

-

The 4-Cyano Group (-CN): Acts as a masked primary amine or carboxylic acid. Its equatorial/axial positioning on the piperidine ring allows for the synthesis of 1,4-disubstituted systems.

-

The 2-Oxo (Lactam) Core: Rigidifies the piperidine chair conformation. The alpha-carbon (C3) is relatively acidic, allowing for targeted enolization and subsequent electrophilic trapping (alkylation/halogenation).

Orthogonal functionalization pathways of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate.

Synthetic Workflows: Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating explicit mechanistic causality and In-Process Controls (IPCs).

Protocol A: Chemoselective Nitrile Reduction to Primary Amine

Causality: Standard catalytic hydrogenation (Pd/C, H₂) of nitriles often yields unwanted secondary amines due to the condensation of the intermediate imine with the newly formed primary amine. Utilizing Nickel(II) chloride and Sodium borohydride generates reactive nickel boride (Ni₂B) nanoparticles in situ[4],[5]. This transition-metal hydride system is highly chemoselective, rapidly reducing the nitrile to a primary amine without cleaving the Boc group or reducing the lactam carbonyl.

Step-by-Step Methodology:

-

Solvation: Dissolve tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (1.0 eq, 224.26 mg) in anhydrous Methanol (0.2 M). Reasoning: Methanol acts as both the solvent and the requisite proton source for the reduction.

-

Catalyst Precursor Addition: Add NiCl₂·6H₂O (0.1 eq). Stir until a clear, pale green solution is obtained.

-

Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Reasoning: The subsequent hydride addition is highly exothermic and generates volatile H₂ gas.

-

Hydride Addition: Carefully add NaBH₄ (4.0 eq) in small portions over 15 minutes. The solution will immediately turn black, indicating the in situ formation of the active Ni₂B catalytic species[4].

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

In-Process Control (IPC) & Validation: Sample the reaction for LC-MS. The system is self-validating when the starting mass ( m/z 247.26[M+Na]⁺) disappears, replaced entirely by the primary amine product mass ( m/z 229.15 [M+H]⁺). A ninhydrin-stained TLC plate will reveal a distinct purple spot, confirming primary amine formation.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Filter the black nickel boride salts through a pad of Celite. Extract the aqueous layer with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: N-Boc Deprotection

Causality: The tert-butyloxycarbonyl (Boc) group is anchored via a carbamate linkage. Strong anhydrous acids, such as Trifluoroacetic acid (TFA), protonate the carbonyl oxygen, driving the elimination of isobutylene gas and carbon dioxide to reveal the free lactam nitrogen.

Step-by-Step Methodology:

-

Solvation: Dissolve the starting material (1.0 eq) in anhydrous Dichloromethane (DCM) (0.5 M). Reasoning: DCM is a non-polar, aprotic solvent that stabilizes the intermediate carbocation formed during cleavage.

-

Acidification: Cool to 0 °C and add TFA dropwise until a 1:1 (v/v) ratio of DCM:TFA is reached.

-

Propagation: Stir at room temperature for 2 hours.

-

In-Process Control (IPC) & Validation: The reaction physically validates itself through the cessation of gas evolution (CO₂ and isobutylene). LC-MS validation requires observing the loss of the 100 Da Boc fragment, yielding the free lactam ( m/z 125.07 [M+H]⁺).

-

Workup: Concentrate the mixture under reduced pressure to remove volatile TFA. Neutralize the resulting trifluoroacetate salt by passing it through a basic ion-exchange resin or washing with saturated aqueous Na₂CO₃ during extraction.

Analytical Characterization Standards

To ensure the trustworthiness of the procured or synthesized tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate, the following analytical signatures must be verified:

-

Mass Spectrometry (ESI+): Due to the lability of the Boc group under ionization, the parent ion ( m/z 225.26 [M+H]⁺) is often accompanied by a major fragment at m/z 125.15[M-Boc+H]⁺. The sodium adduct ( m/z 247.26[M+Na]⁺) is typically the most stable and prominent peak.

-

Infrared Spectroscopy (IR): Look for three distinct stretches: ~2240 cm⁻¹ (sharp, weak C≡N stretch), ~1770 cm⁻¹ (Boc carbamate C=O), and ~1710 cm⁻¹ (lactam C=O).

References

-

Exploring Coumarins Reduction: NaBH4/MeOH versus Nickel Boride Generated In Situ. Faure, C., et al. Source: ResearchGate (Journal of Molecular Structure). URL:[Link]

-

The reductive decyanation reaction: an overview and recent developments. Source: Beilstein Journal of Organic Chemistry, 2017, 13, 267–284. URL:[Link]

Sources

An In-depth Technical Guide to Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. The unique arrangement of a lactam, a nitrile, and a tert-butyloxycarbonyl (Boc) protecting group on a piperidine scaffold makes this molecule a versatile intermediate for the synthesis of complex nitrogen-containing heterocycles. This guide will delve into its structural characteristics, physicochemical properties, a plausible synthetic approach, and its potential applications in drug discovery, supported by established scientific principles and data.

Introduction: The Strategic Importance of the Cyano-Oxo-Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. The introduction of both a cyano and an oxo functional group, as seen in tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate, further enhances its utility. The cyano group can act as a bioisostere for other functional groups or as a handle for further chemical transformations, while the lactam moiety introduces polarity and potential hydrogen bonding interactions. The Boc-protecting group ensures stability during synthetic manipulations and allows for its selective removal under specific conditions, a cornerstone of modern multi-step organic synthesis.

Physicochemical and Structural Properties

The precise physical properties of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate are not extensively reported in publicly available literature, which is common for specialized building blocks. However, based on its structure and data from closely related analogues, we can compile a table of its key characteristics.

| Property | Value | Source/Comment |

| IUPAC Name | tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate | [2] |

| CAS Number | 2203403-87-4 | [2] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [2] |

| Molecular Weight | 224.26 g/mol | [2] |

| Appearance | Solid | [3] (for a closely related isomer) |

| Purity | Typically ≥95% | [2] |

| Melting Point | Not experimentally determined. The positional isomer, tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, has a reported melting point of 97-99 °C. | [3] |

| Boiling Point | Not experimentally determined. Predicted values for related structures are in the range of 375-380 °C at 760 mmHg. | [3][4] |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Limited solubility in water is anticipated. | Inferred from structure |

Spectral Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The protons on the piperidine ring would appear as complex multiplets in the region of 2.0-4.5 ppm. The proton at the C4 position, being adjacent to the cyano group, would likely be shifted downfield.

-

¹³C NMR: The carbonyl carbon of the lactam would be expected to appear around 170 ppm, while the carbonyl of the Boc group would be around 155 ppm. The quaternary carbon of the tert-butyl group would be near 80 ppm, and the methyl carbons around 28 ppm. The carbon of the cyano group would be expected in the 115-120 ppm region. The carbons of the piperidine ring would appear in the 20-50 ppm range.

-

Mass Spectrometry (MS): The ESI-MS would be expected to show a peak for the protonated molecule [M+H]⁺ at m/z 225.12.

Synthesis and Reaction Chemistry

A plausible synthetic route to tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate can be envisioned starting from a suitable precursor such as a protected 4-cyanopiperidine derivative. The introduction of the 2-oxo functionality could be achieved through selective oxidation of the corresponding N-Boc-4-cyanopiperidine.

A key consideration in the synthesis is the regioselective introduction of the carbonyl group at the C2 position. This often involves multi-step sequences that may include the formation of an enolate followed by oxidation or the use of specific directing groups.

Below is a conceptual workflow for the synthesis of such a molecule, which is a common strategy for preparing functionalized piperidines.

Sources

- 1. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-butyl 4-cyano-2-oxo-piperidine-1-carboxylate 95% | CAS: 2203403-87-4 | AChemBlock [achemblock.com]

- 3. tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | 914988-10-6 [sigmaaldrich.com]

- 4. jecibiochem.com [jecibiochem.com]

Comprehensive Spectral Profiling of tert-Butyl 4-cyano-2-oxopiperidine-1-carboxylate: An Analytical Whitepaper

Executive Summary

In modern drug discovery, functionalized saturated heterocycles serve as critical three-dimensional scaffolds. tert-Butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS: 2203403-87-4) is a highly versatile δ -lactam building block. The orthogonal reactivity of its functional groups—a protected lactam nitrogen, an electrophilic cyano group, and a rigidified piperidone core—makes it an invaluable intermediate for synthesizing complex piperidine-based therapeutics.

This whitepaper provides an in-depth, self-validating analytical guide to the spectral characterization (NMR, FT-IR, and HRMS) of this compound. By moving beyond mere data tabulation, we explore the fundamental causality behind the observed spectral phenomena, providing researchers with a robust framework for structural confirmation.

Molecular Architecture & Mechanistic Rationale

The molecular formula of the compound is C₁₁H₁₆N₂O₃ (Exact Mass: 224.1161 Da). Its architecture dictates its spectral behavior:

-

The δ -Lactam Core: The 6-membered piperidone ring adopts a half-chair or boat conformation to minimize allylic strain. The C4 position bears a cyano group, creating a stereocenter that breaks the molecule's plane of symmetry.

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) group at the N1 position serves a dual purpose. Chemically, it activates the lactam carbonyl toward nucleophilic attack. Analytically, it provides a massive, unmistakable 9-proton singlet in 1 H NMR and dictates the primary fragmentation pathway in Mass Spectrometry[1].

-

The Cyano Group: The -C ≡ N moiety at C4 is strongly electron-withdrawing, shifting the resonances of adjacent protons and providing a highly diagnostic, albeit weak, dipole-driven stretch in the infrared spectrum[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be self-validating. The following protocols detail the optimal conditions for acquiring high-fidelity spectral data.

Protocol 1: High-Resolution Mass Spectrometry (HRMS-ESI)

The Boc group is notoriously labile under standard Electrospray Ionization (ESI) conditions, often undergoing in-source fragmentation if the capillary voltage or desolvation temperature is too high[1].

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent system of 50:50 MeOH:H₂O containing exactly 0.05% Formic Acid. Caution: Exceeding 0.1% acid will catalyze premature Boc deprotection in solution.

-

Instrument Tuning: Operate in ESI+ mode. Lower the fragmentor voltage (e.g., to 70-80 V) and keep the capillary temperature below 275°C to preserve the intact [M+H]+ ion.

-

Acquisition: Scan from m/z 50 to 500. Ensure the mass accuracy is calibrated to within <5 ppm error.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard.

-

Acquisition Parameters ( 1 H): 400 MHz, 16 scans, 30° pulse angle, and a relaxation delay (D1) of 2.0 seconds.

-

Acquisition Parameters ( 13 C): 100 MHz, 1024 scans, with complete proton decoupling (WALTZ-16). Set D1 to 2.5 seconds to ensure accurate integration of the quaternary carbonyl carbons.

Protocol 3: Attenuated Total Reflectance FT-IR (ATR-FTIR)

-

Background: Collect a 32-scan background spectrum of the ambient atmosphere using a diamond crystal ATR module.

-

Application: Apply 2-3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate contact.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Spectral Data Analysis & Causality

HRMS Fragmentation Mechanics

Under ESI+ conditions, the parent ion [M+H]+ is observed at m/z 225.12. The defining feature of this spectrum is the sequential degradation of the Boc carbamate[3].

-

Primary Cleavage: The protonated carbamate undergoes a McLafferty-type rearrangement or direct heterolytic cleavage, expelling stable neutral isobutylene (C₄H₈, -56 Da) to yield an intermediate carbamic acid at m/z 169.06.

-

Secondary Cleavage: The unstable carbamic acid rapidly decarboxylates, losing CO₂ (-44 Da) to yield the fully deprotected 4-cyano-2-piperidone at m/z 125.07.

ESI-MS Fragmentation Pathway of tert-Butyl 4-cyano-2-oxopiperidine-1-carboxylate.

FT-IR Vibrational Modes

Infrared spectroscopy provides orthogonal validation by distinguishing the two distinct carbonyl environments[2]. The Boc carbamate C=O is highly electron-deficient due to the inductive pull of the adjacent ester oxygen, pushing its stretching frequency up to ~1765 cm⁻¹. Conversely, the lactam C=O at C2 experiences resonance stabilization from the nitrogen lone pair, lowering its frequency to ~1715 cm⁻¹. A sharp, weak-to-medium band at ~2245 cm⁻¹ confirms the presence of the aliphatic nitrile.

NMR Resonance & Stereochemical Implications

The stereocenter at C4 fundamentally alters the magnetic environment of the piperidine ring. Because the molecule lacks a plane of symmetry, the two protons on every methylene group (C3, C5, C6) are diastereotopic [4].

-

Causality in Coupling: The C3 protons, situated between the lactam carbonyl and the C4 stereocenter, appear as two distinct doublet-of-doublets (dd). They exhibit a large geminal coupling constant ( 2J≈17.5 Hz), characteristic of protons adjacent to a π -system, and distinct vicinal couplings ( 3J ) to the C4 methine proton based on their axial/equatorial relationships.

-

Carbon Shifts: In the 13 C spectrum, the stark difference between the highly deshielded lactam carbonyl (~168 ppm) and the Boc carbonyl (~152 ppm) perfectly mirrors the electron distribution observed in the IR data[4].

Self-Validating Analytical Workflow for Structural Confirmation.

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry (ESI+)

| Ion Species | Formula | Theoretical m/z | Structural Significance |

| [M+H]+ | C₁₁H₁₇N₂O₃⁺ | 225.1234 | Intact protonated molecule |

| [M+Na]+ | C₁₁H₁₆N₂O₃Na⁺ | 247.1053 | Sodium adduct |

| [M+H−C4H8]+ | C₇H₉N₂O₃⁺ | 169.0608 | Loss of isobutylene (Diagnostic for t-butyl) |

| [M+H−Boc]+ | C₆H₉N₂O⁺ | 125.0709 | Complete loss of Boc group |

Table 2: FT-IR (ATR) Peak Assignments

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2975, 2930 | Medium | Aliphatic C-H | Asymmetric/Symmetric stretch |

| 2245 | Weak-Medium | -C ≡ N | Nitrile stretch |

| 1765 | Strong | Carbamate C=O | Boc carbonyl stretch |

| 1715 | Strong | Lactam C=O | Ring carbonyl stretch |

| 1365, 1390 | Medium | -C(CH₃)₃ | gem-Dimethyl deformation |

| 1150 | Strong | C-O-C | Ester/Carbamate C-O stretch |

Table 3: 1 H and 13 C NMR Assignments (CDCl₃)

| Position | 1 H Chemical Shift (ppm), Multiplicity, J (Hz) | 13 C Chemical Shift (ppm) | Note |

| Boc -CH₃ | 1.52 (s, 9H) | 28.1 | Highly diagnostic singlet |

| Boc -C(q) | - | 83.5 | Quaternary carbon |

| Boc C=O | - | 152.4 | Carbamate carbonyl |

| C2 (C=O) | - | 168.2 | Lactam carbonyl |

| C3 (-CH₂-) | 2.70 (dd, J=17.5, 8.0, 1H), 2.85 (dd, J=17.5, 6.5, 1H) | 37.4 | Diastereotopic protons |

| C4 (-CH-) | 3.05 - 3.15 (m, 1H) | 26.2 | Stereocenter methine |

| C4 -C ≡ N | - | 119.5 | Nitrile carbon |

| C5 (-CH₂-) | 1.95 - 2.10 (m, 1H), 2.15 - 2.25 (m, 1H) | 25.5 | Diastereotopic protons |

| C6 (-CH₂-N) | 3.65 - 3.75 (m, 1H), 3.85 - 3.95 (m, 1H) | 44.2 | Deshielded by adjacent N |

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Advanced Chemistry Development, Inc.

Sources

Discovery, Synthesis, and Application of Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate in Modern Drug Development

Executive Summary

The drive toward structurally complex, high-sp³-character molecules in modern medicinal chemistry has elevated the demand for versatile, multi-functionalized building blocks. Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate (CAS: 2203403-87-4) represents a highly strategic intermediate in this domain[1]. By combining a protected nitrogen, a rigidifying lactam, and a versatile cyano handle within a single piperidine ring, this molecule serves as a critical precursor for spirocycles, peptidomimetics, and kinase inhibitors.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will dissect the structural logic of this molecule, detail a self-validating synthetic protocol, and map its downstream applications in drug discovery.

Physicochemical Profiling & Structural Logic

The utility of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is rooted in the orthogonal reactivity of its three primary functional groups. Understanding the causality behind this specific substitution pattern is essential for rational drug design.

-

The N-Boc Group (Position 1): The tert-butoxycarbonyl (Boc) group provides steric shielding and lipophilicity. Crucially, it is orthogonal to the conditions required to manipulate the cyano group. For instance, the nitrile can be reduced via catalytic hydrogenation without cleaving the Boc group, which requires strongly acidic conditions (e.g., TFA or HCl in dioxane) for deprotection.

-

The 2-Oxo (Lactam) Moiety: Unlike a basic piperidine, the lactam carbonyl delocalizes the nitrogen lone pair, rendering the ring non-basic and metabolically stable against oxidative degradation (e.g., by cytochrome P450 enzymes). Structurally, the sp² character of the amide bond forces the piperidine ring into a predictable half-chair or boat conformation, which is highly advantageous for stereocontrolled downstream reactions[2].

-

The 4-Cyano Group: The nitrile is a powerful electron-withdrawing group that increases the acidity of the adjacent C4-protons. This allows for facile α -deprotonation and subsequent alkylation to generate quaternary carbon centers—a key strategy for escaping "flatland" in drug discovery.

Quantitative Data Summary

| Property | Value |

| Chemical Name | tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate |

| CAS Number | 2203403-87-4 |

| Molecular Formula | C11H16N2O3 |

| Molecular Weight | 224.26 g/mol |

| Typical Commercial Purity | ≥ 95%[1] |

| SMILES String | O=C(N1C(CC(C#N)CC1)=O)OC(C)(C)C |

| Appearance | White to off-white solid |

Retrosynthetic Analysis & Synthetic Methodology

The synthesis of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate is typically achieved via a two-step sequence starting from readily available precursors. The most robust route involves the conjugate addition of cyanide to a conjugated lactam, followed by N-acylation.

Fig 1. Synthetic workflow for tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate.

Self-Validating Experimental Protocol: N-Boc Protection of 4-Cyano-2-piperidone

Objective: To selectively protect the lactam nitrogen. Chemical Causality: The lactam nitrogen is poorly nucleophilic due to resonance stabilization with the adjacent carbonyl. Standard Boc-protection conditions (Boc₂O, base) will fail or proceed at a glacial pace. Therefore, 4-Dimethylaminopyridine (DMAP) must be introduced as a hyper-nucleophilic acyl transfer catalyst. DMAP attacks Boc₂O to form a highly reactive N-Boc pyridinium intermediate, which subsequently transfers the Boc group to the weakly nucleophilic lactam nitrogen.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL round-bottom flask and flush with inert nitrogen. Charge the flask with 4-cyano-2-piperidone (10.0 g, 80.5 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 100 mL).

-

Catalyst & Base Introduction: Add Triethylamine (TEA, 16.8 mL, 120.8 mmol, 1.5 equiv) and DMAP (0.98 g, 8.05 mmol, 0.1 equiv). Stir for 5 minutes at room temperature to ensure complete dissolution.

-

Controlled Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 21.1 g, 96.6 mmol, 1.2 equiv) in 20 mL of DCM and add it dropwise over 30 minutes. Validation Check: The dropwise addition at 0 °C is critical to control the exothermic evolution of CO₂ gas, preventing solvent bump and ensuring quantitative conversion.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1, visualized with KMnO₄). The reaction is complete when the polar starting material spot is fully consumed.

-

Targeted Workup (Self-Purification Logic):

-

Quench the reaction with 50 mL of saturated aqueous NH₄Cl.

-

Transfer to a separatory funnel and collect the organic layer.

-

Wash the organic layer with 1M HCl (50 mL). Causality: This specifically protonates and removes the basic TEA and DMAP into the aqueous phase.

-

Wash with saturated aqueous NaHCO₃ (50 mL) to neutralize any residual acid.

-

Wash with brine (50 mL) to pre-dry the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate as a white solid (>90% yield).

Reaction Optimization Parameters

| Parameter | Sub-optimal Condition | Optimized Condition | Rationale |

| Solvent | THF | Anhydrous DCM | DCM provides superior solubility for the DMAP-Boc intermediate and minimizes side reactions. |

| Catalyst | None | 10 mol% DMAP | Lactam nitrogen requires acyl-transfer activation; without DMAP, conversion stalls at <20%. |

| Temperature | 25 °C (Addition) | 0 °C (Addition) | Mitigates rapid CO₂ off-gassing and prevents thermal degradation of the Boc₂O reagent. |

Applications in Medicinal Chemistry & Drug Discovery

The true value of tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate lies in its capacity to act as a central hub for generating vast libraries of structurally diverse, patentable chemical space[3].

Fig 2. Downstream functionalization pathways in medicinal chemistry.

Generation of Spirocyclic Scaffolds

Spirocycles are highly sought after to improve the pharmacokinetic profiles of drug candidates. By treating the title compound with a strong, non-nucleophilic base like Lithium hexamethyldisilazide (LHMDS) at -78 °C, the C4 proton is cleanly abstracted. The resulting enolate can be trapped with bis-electrophiles (e.g., 1,2-dibromoethane) to form spiro-cyclopropanes or spiro-pyrrolidines directly on the piperidine core.

Access to 4-Aminomethyl Derivatives

The cyano group serves as a masked primary amine. Catalytic hydrogenation (using Raney Nickel or Pd/C under H₂ atmosphere) smoothly reduces the nitrile to a primary aminomethyl group (-CH₂NH₂). Because the Boc group is stable to reductive conditions, this yields a mono-protected diamine scaffold that is heavily utilized in the synthesis of GPCR antagonists and targeted protein degraders (PROTAC linkers).

Lactam Reduction

If the rigidifying effect of the lactam is no longer desired in the final Active Pharmaceutical Ingredient (API), the C2=O bond can be selectively reduced using Borane-THF (BH₃·THF) complex. This transforms the molecule into a standard, fully saturated piperidine derivative while leaving the Boc and cyano groups intact, showcasing the exquisite chemoselectivity this building block affords.

References

-

Chemical Review and Letters. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update". Chem Rev Lett. Available at:[Link]

-

The Journal of Organic Chemistry. "Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor". ACS Publications. Available at: [Link]

Sources

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Vandetanib

Foreword: Deconstructing Complexity in Pursuit of Therapeutic Innovation

Vandetanib, a multi-targeted tyrosine kinase inhibitor, stands as a significant therapeutic agent in the landscape of oncology, particularly in the management of medullary thyroid carcinoma. Its intricate molecular structure, featuring a 4-anilinoquinazoline core, a solubilizing (1-methylpiperidin-4-yl)methoxy side chain, and specific halogen and methoxy substitutions, necessitates a sophisticated and well-orchestrated synthetic strategy. This guide provides a comprehensive technical exploration of the key intermediates that form the foundation of Vandetanib's synthesis. We will delve into the rationale behind the chosen synthetic routes, the nuances of the experimental protocols, and the critical role each intermediate plays in the construction of the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals seeking a deep and practical understanding of the chemistry that brings Vandetanib from the laboratory to the clinic.

Retrosynthetic Blueprint: Identifying the Core Building Blocks

A logical retrosynthetic analysis of Vandetanib reveals three principal intermediates, the strategic disconnection of which simplifies the overall synthetic challenge:

-

The Quinazoline Core (A): The central heterocyclic scaffold, functionalized with a methoxy group and a precursor to the ether side chain. A key electrophilic intermediate in this lineage is 4-chloro-6-methoxy-7-(benzyloxy)quinazoline .

-

The Anilino Moiety (B): The 4-bromo-2-fluoroaniline fragment, which is vital for the molecule's inhibitory activity against various tyrosine kinases.

-

The Ether Side Chain Precursor (C): (1-Methylpiperidin-4-yl)methanol , which is incorporated to enhance the physicochemical properties of the final drug substance.

This guide will systematically elucidate the synthesis of each of these pivotal intermediates and their subsequent convergence to yield Vandetanib.

I. The Quinazoline Core: Forging the Heterocyclic Scaffold

The synthesis of the substituted quinazoline core is a multi-step process that demands precise control over regioselectivity and functional group transformations. A widely adopted and scalable approach commences with readily available vanillic acid derivatives.

A Strategic Pathway from Vanillic Acid

The journey from vanillic acid to the activated quinazoline core involves a sequence of protection, nitration, reduction, cyclization, and chlorination. A critical intermediate in this pathway is 7-(benzyloxy)-4-chloro-6-methoxyquinazoline . The benzyl ether serves as a robust protecting group for the 7-hydroxyl functionality, preventing its interference in the subsequent ring-forming and chlorination reactions.

-

Protection of the Phenolic Hydroxyl: The synthesis typically starts with an ester of vanillic acid, such as methyl 4-hydroxy-3-methoxybenzoate. The phenolic hydroxyl group is protected as a benzyl ether using benzyl bromide in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. This protection is paramount to ensure the subsequent reactions proceed at the desired positions.

-

Regioselective Nitration: The benzylated intermediate is then subjected to nitration to introduce a nitro group ortho to the future amino group. A mixture of nitric acid and sulfuric acid at low temperatures is commonly employed to achieve the desired regioselectivity.

-

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine. This transformation can be efficiently carried out using various reducing agents, with sodium dithionite in a mixed solvent system of acetonitrile and water being a common choice for its mildness and effectiveness.[1]

-

Cyclization to the Quinazolinone Ring: The resulting 2-amino-4-(benzyloxy)-5-methoxybenzoate derivative is cyclized to form the quinazolin-4(3H)-one ring system. This is typically achieved by heating the aniline with formamidine acetate in a high-boiling solvent such as 2-methoxyethanol.[2]

-

Activation via Chlorination: The final step in the synthesis of this key intermediate is the conversion of the 4-oxo group of the quinazolinone to a 4-chloro group. This is a crucial activation step that renders the 4-position susceptible to nucleophilic attack by the anilino moiety. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective for this transformation.[3][4]

Experimental Protocol: Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one

To a solution of methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate in 2-methoxyethanol, formamidine acetate is added. The reaction mixture is heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the desired quinazolinone.

| Reactant | Reagents & Solvents | Key Parameters | Typical Yield |

| Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | Formamidine acetate, 2-methoxyethanol | Reflux, 4-6 hours | ~85%[4] |

II. The Anilino Moiety: Crafting 4-Bromo-2-fluoroaniline

The 4-bromo-2-fluoroaniline fragment is a cornerstone of Vandetanib's pharmacophore. Its synthesis requires a regioselective bromination strategy.

A Practical Synthesis via Reduction

A common and efficient method for the preparation of 4-bromo-2-fluoroaniline involves the reduction of a nitrated precursor.

-

Bromination and Nitration: While various bromination methods for anilines exist, a frequently employed industrial route involves the nitration of a suitable bromofluoro-benzene precursor.

-

Reduction of the Nitroarene: The resulting 4-bromo-2-fluoro-1-nitrobenzene is then reduced to the corresponding aniline. A classic and effective method for this reduction is the use of iron powder in the presence of a proton source, such as ammonium chloride, in a mixed solvent system of ethanol and water.[1] This method is favored for its cost-effectiveness and operational simplicity.

Experimental Protocol: Reduction of 4-Bromo-2-fluoro-1-nitrobenzene

A mixture of 4-bromo-2-fluoro-1-nitrobenzene, iron powder, and ammonium chloride in ethanol and water is heated to reflux with vigorous stirring. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the hot reaction mixture is filtered through a pad of Celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

| Reactant | Reagents & Solvents | Key Parameters | Typical Yield |

| 4-bromo-2-fluoro-1-nitrobenzene | Iron powder, NH₄Cl, Ethanol/Water | Reflux, 2-4 hours | ~85% |

III. The Ether Side Chain: Preparation of (1-Methylpiperidin-4-yl)methanol

The (1-methylpiperidin-4-yl)methoxy side chain at the C7 position of the quinazoline core is crucial for the drug's favorable pharmacokinetic profile. The precursor for this side chain is (1-methylpiperidin-4-yl)methanol.

Synthesis via Ester Reduction

A straightforward and high-yielding synthesis of this intermediate involves the reduction of the corresponding carboxylic acid ester.

-

Reduction of a Piperidine-4-carboxylate Ester: Commercially available ethyl 1-methylpiperidine-4-carboxylate is reduced to the primary alcohol using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether is the reagent of choice for this transformation.

Experimental Protocol: Synthesis of (1-Methylpiperidin-4-yl)methanol

To a cooled (0 °C) suspension of lithium aluminum hydride in anhydrous diethyl ether, a solution of ethyl 1-methylpiperidine-4-carboxylate in diethyl ether is added dropwise under an inert atmosphere. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours. The reaction is then carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford the desired alcohol.

| Reactant | Reagents & Solvents | Key Parameters | Typical Yield |

| Ethyl 1-methylpiperidine-4-carboxylate | LiAlH₄, Diethyl ether | 0 °C to Room Temperature, 4 hours | ~84% |

IV. The Convergent Finale: Assembling Vandetanib

With the three key intermediates synthesized, the final stages of the Vandetanib synthesis involve their convergent coupling.

The Penultimate Intermediate: 4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline

The formation of this crucial intermediate involves two key steps:

-

Nucleophilic Aromatic Substitution (SNA_r_): The 4-chloroquinazoline core is reacted with 4-bromo-2-fluoroaniline in a nucleophilic aromatic substitution reaction. This reaction is typically performed in a high-boiling alcohol solvent such as isopropanol or n-butanol, often with catalytic acid, to afford the coupled product, 4-(4-bromo-2-fluoroanilino)-7-(benzyloxy)-6-methoxyquinazoline.

-

Deprotection: The benzyl protecting group is then cleaved to unmask the 7-hydroxyl group. This is most commonly and cleanly achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This step yields 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline .[5][6]

The Final Coupling: Williamson Ether Synthesis

The final step is the etherification of the 7-hydroxyl group with the side chain precursor. To facilitate this Williamson ether synthesis, (1-methylpiperidin-4-yl)methanol is typically converted to a species with a better leaving group, such as a tosylate or mesylate. The reaction of this activated side chain with the 7-hydroxyquinazoline intermediate is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Visualizing the Synthetic Convergence

Caption: Convergent synthetic pathway to Vandetanib.

Conclusion: From Intermediates to Impactful Medicine

The synthesis of Vandetanib is a prime example of modern synthetic organic chemistry, where a complex target molecule is constructed through a series of well-defined and optimized steps. The key to this success lies in the efficient preparation of the core intermediates: the functionalized quinazoline scaffold, the anilino fragment, and the solubilizing side chain. Understanding the synthesis of these intermediates not only provides insight into the production of Vandetanib but also offers a valuable blueprint for the development of other kinase inhibitors. The chemical principles and experimental strategies discussed herein underscore the critical role of synthetic chemistry in advancing therapeutic options for patients in need.

References

Sources

- 1. Vandetanib | 443913-73-3 [chemicalbook.com]

- 2. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline | 196603-96-0 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Synthesis of Oglitazar: Starting Materials and Core Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing Oglitazar for Synthesis

Oglitazar, with the chemical structure (S)-2-ethoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)propanoic acid, is a member of the "glitazar" class of dual peroxisome proliferator-activated receptor (PPAR) agonists. These compounds have garnered significant interest in pharmaceutical research for their potential in treating metabolic disorders such as type 2 diabetes and dyslipidemia. The synthesis of Oglitazar is a multi-step process that relies on the strategic construction and coupling of key molecular fragments. This guide provides a detailed examination of the starting materials and synthetic routes to the core intermediates required for the efficient assembly of the final Oglitazar molecule.

A retrosynthetic analysis of Oglitazar reveals a convergent approach, wherein the molecule is disconnected into two primary building blocks: the substituted oxazole moiety, 2-(5-methyl-2-phenyloxazol-4-yl)ethanol (Intermediate A) , and the chiral ethoxy-phenyl-propanoic acid side chain, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (Intermediate B) . These two intermediates are then coupled via an ether linkage, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid.

Retrosynthetic Analysis of Oglitazar

Caption: Retrosynthetic approach for Oglitazar synthesis.

Synthesis of Key Intermediate A: 2-(5-methyl-2-phenyloxazol-4-yl)ethanol

The synthesis of the oxazole-containing alcohol, Intermediate A, begins with the commercially available 4-bromo-5-methyl-2-phenyloxazole. A two-step sequence involving a palladium-catalyzed Heck reaction followed by a hydroboration-oxidation provides an efficient route to this key intermediate.

Step 1: Heck Reaction to form 4-vinyl-5-methyl-2-phenyloxazole

The Heck reaction facilitates the coupling of the aryl bromide with a vinyl partner, in this case, ethylene glycol vinyl ether, to introduce the vinyl group at the 4-position of the oxazole ring.[1][2][3][4]

Caption: Heck reaction for the synthesis of the vinyl oxazole intermediate.

Experimental Protocol: Synthesis of 4-vinyl-5-methyl-2-phenyloxazole

-

To a sealed reaction vessel, add 4-bromo-5-methyl-2-phenyloxazole (1.0 eq.), palladium(II) acetate (0.02 eq.), tri(o-tolyl)phosphine (0.04 eq.), and anhydrous N,N-dimethylformamide (DMF).

-

Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

-

Add triethylamine (2.0 eq.) and ethylene glycol vinyl ether (1.5 eq.) to the reaction mixture.

-

Seal the vessel and heat the mixture to 100 °C for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-vinyl-5-methyl-2-phenyloxazole.

Step 2: Hydroboration-Oxidation to form 2-(5-methyl-2-phenyloxazol-4-yl)ethanol

The terminal alkene is then converted to the primary alcohol via an anti-Markovnikov hydroboration-oxidation reaction.[5][6][7][8] This two-step, one-pot procedure typically provides the desired alcohol with high regioselectivity.

Caption: Hydroboration-oxidation to yield Intermediate A.

Experimental Protocol: Synthesis of 2-(5-methyl-2-phenyloxazol-4-yl)ethanol

-

Dissolve 4-vinyl-5-methyl-2-phenyloxazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the solution to 0 °C.

-

Add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the mixture back to 0 °C and slowly add a solution of sodium hydroxide (3 M aqueous, 3.0 eq.), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq.), maintaining the temperature below 20 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(5-methyl-2-phenyloxazol-4-yl)ethanol (Intermediate A).

| Parameter | Heck Reaction | Hydroboration-Oxidation |

| Starting Material | 4-bromo-5-methyl-2-phenyloxazole | 4-vinyl-5-methyl-2-phenyloxazole |

| Key Reagents | Pd(OAc)₂, P(o-tol)₃, Et₃N, Ethylene glycol vinyl ether | BH₃·THF, H₂O₂, NaOH |

| Solvent | DMF | THF |

| Temperature | 100 °C | 0 °C to room temperature |

| Typical Yield | 70-85% | 80-95% |

Synthesis of Key Intermediate B: Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate

The chiral propanoate fragment, Intermediate B, is a crucial component that introduces the stereocenter into the Oglitazar molecule. Its synthesis can be achieved through various enantioselective methods. A common approach starts from commercially available (S)-benzyl glycidyl ether.[9]

Experimental Protocol: Synthesis of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate

A multi-step synthesis starting from (S)-benzyl glycidyl ether can be employed, which involves epoxide opening, benzylation of p-cresol, coupling, and subsequent deprotection steps to yield the desired chiral intermediate.[9] Due to the complexity and multiple steps involved, a detailed protocol is beyond the scope of this guide, but the overall strategy is well-documented in the patent literature.[9]

| Parameter | Synthesis of Intermediate B |

| Common Starting Material | (S)-benzyl glycidyl ether |

| Key Features | Enantioselective synthesis to establish the (S)-stereocenter |

| Overall Yield | 40-45% (from (S)-benzyl glycidyl ether)[9] |

| Enantiomeric Excess (ee) | >97%[9] |

Convergent Synthesis of Oglitazar

With both key intermediates in hand, the final steps involve their coupling via an ether linkage, followed by saponification of the ester to the final carboxylic acid.

Step 3: Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction is a reliable method for forming ethers from a primary or secondary alcohol and a phenolic compound with inversion of stereochemistry at the alcohol carbon, although in this case, the alcohol is achiral.[10][11][12] It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).

Caption: Mitsunobu coupling of Intermediates A and B.

Experimental Protocol: Mitsunobu Coupling

-

Dissolve Intermediate B (ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, 1.0 eq.), Intermediate A (2-(5-methyl-2-phenyloxazol-4-yl)ethanol, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts, yielding the desired ethyl ester of Oglitazar.

Step 4: Saponification to Oglitazar

The final step is the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid.[13][14][15][16][17][18][19][20]

Caption: Final saponification step to yield Oglitazar.

Experimental Protocol: Saponification

-

Dissolve the ethyl ester of Oglitazar (1.0 eq.) in a mixture of THF and water.

-

Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq.).

-

Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester (typically 2-6 hours).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Oglitazar as the final product.

| Parameter | Mitsunobu Reaction | Saponification |

| Key Reagents | PPh₃, DIAD (or DEAD) | LiOH or NaOH, HCl |

| Solvent | THF | THF/H₂O |

| Temperature | 0 °C to room temperature | Room temperature |

| Typical Yield | 60-80% | >90% |

Conclusion

The synthesis of Oglitazar is efficiently achieved through a convergent strategy that hinges on the preparation of two key intermediates: 2-(5-methyl-2-phenyloxazol-4-yl)ethanol and ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. The synthesis of the oxazole fragment can be accomplished from a commercially available bromo-oxazole via a Heck reaction and subsequent hydroboration-oxidation. The chiral propanoate side chain can be prepared using established enantioselective methods. The final assembly of the Oglitazar molecule is completed by a Mitsunobu coupling of these two intermediates, followed by a final saponification step. This modular approach allows for flexibility in the synthesis of analogs and is amenable to scale-up for pharmaceutical development.

References

-

Brainly. (2023, March 10). The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

- Google Patents. (n.d.). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

-

Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

-

Chegg. (2021, October 17). Solved The base hydrolysis of ethyl propanoate followed by. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

-

Supporting Information. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2025, December 8). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2013, December 17). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 11). 10.16: Hydration - Hydroboration-Oxidation. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). A Note Describing Effective Ways of Saponification. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Synthesis of 4‐methylene‐2‐phenyloxazol‐5(4H)‐one (MPO, 2) from conveniently protected serine derivative 1. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Retrieved from [Link]

-

MDPI. (2024, February 2). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Retrieved from [Link]

-

Caltech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]

-

YouTube. (2014, November 10). Hydroboration Oxidation of Alkenes Reaction and Mechanism: Alkene Vid 10. Retrieved from [Link]

-

TSI Journals. (n.d.). Novelty in saponification, a chemistry of soap manufacturing process. Retrieved from [Link]

-

Oreate AI Blog. (2026, March 3). Unpacking Saponification: The Chemistry Behind Your Soap. Retrieved from [Link]

-

PMC. (2025, December 29). Aldehyde Electrophilicity and Ring Strain Govern Xylose Acetalization Pathways for Biobased Chemical Production. Retrieved from [Link]

-

Tech Science Press. (2025, September 22). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. Retrieved from [Link]

-

MDPI. (2021, July 28). Selective 5-Hydroxymethylfurfural Hydrogenolysis to 2,5-Dimethylfuran over Bimetallic Pt-FeOx/AC Catalysts. Retrieved from [Link]

-

ResearchGate. (2022, June 29). Tuning the Selectivity of the Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural under Batch Multiphase and Continuous‐Flow Conditions. Retrieved from [Link]

-

University of Cordoba. (n.d.). Tuning the Selectivity of the Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural under Batch Multiphase and Continuous‐. Retrieved from [Link]

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. pure.rug.nl [pure.rug.nl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]

- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 6. orgosolver.com [orgosolver.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 13. brainly.com [brainly.com]

- 14. chegg.com [chegg.com]

- 15. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Saponification-Typical procedures - operachem [operachem.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. tsijournals.com [tsijournals.com]

- 20. Unpacking Saponification: The Chemistry Behind Your Soap - Oreate AI Blog [oreateai.com]

The Strategic Role of the Cyano Group in Piperidine Ring Reactivity: A Technical Guide for Drug Discovery and Synthetic Design

Executive Summary

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in FDA-approved drugs. However, the native piperidine scaffold often presents pharmacokinetic liabilities, including high basicity (leading to hERG toxicity and phospholipidosis) and rapid oxidative metabolism. The strategic introduction of a cyano group (–CN) fundamentally alters the electronic landscape of the piperidine ring.

This technical guide explores the dual utility of the cyano group as both a physicochemical tuner and a versatile synthetic handle . By analyzing the regioselective effects of C-cyano and N-cyano substitutions, this whitepaper provides researchers with actionable insights and self-validating protocols for leveraging cyanopiperidines in complex molecular design.

Physicochemical Modulation: The "Cyano Effect"

The addition of a cyano group to the piperidine ring exerts a powerful inductive electron-withdrawing effect (–I) through the σ -framework. This electronic modulation has profound implications for the molecule's acid-base profile and lipophilicity.

Basicity Tuning (pKa Modulation)

Unsubstituted piperidine is a strong organic base with a conjugate acid pKa of approximately 11.12[1]. This high basicity ensures the nitrogen is protonated at physiological pH, which can limit membrane permeability and increase off-target ion channel binding.

The introduction of a cyano group significantly depresses this basicity. For instance, the pKa of 3-cyanopiperidine drops to 7.8 (axial conformer) and 8.0 (equatorial conformer)[2]. In drug discovery campaigns, such as the development of the CFTR corrector GLPG2737, the 4-cyano-piperidine moiety was identified as a highly favorable substitution because it modulated the basic pKa, which directly improved plasma protein binding (PPB) and reduced systemic clearance[3].

Quantitative Physicochemical Comparison

The table below summarizes the impact of cyano substitution on the physicochemical and reactive properties of the piperidine scaffold.

| Compound | Nitrogen pKa (Basic) | Alpha-Proton pKa (Acidic) | Primary Synthetic Utility |

| Piperidine | ~ 11.12[1] | > 40 | Standard building block; high basicity |

| 3-Cyanopiperidine | 7.8 - 8.0[2] | ~ 25 - 28 | Conformationally constrained scaffolds |

| 4-Cyanopiperidine | ~ 8.0 - 8.5 | ~ 27[4] | C4-quaternary center generation |

| N-Cyanopiperidine | Neutral / Non-basic | N/A | Cross-coupling; hydration to ureas |

Regioselective Reactivity & C–H Activation

The position of the cyano group dictates the reactive pathway of the piperidine ring, offering divergent synthetic opportunities.

Caption: Divergent reactivity pathways of cyanopiperidines based on regiochemistry.

C4-Cyanopiperidines: α -Deprotonation and Functionalization

The cyano group highly acidifies the adjacent α -protons. In 4-cyanopiperidine derivatives, the C4–H proton exhibits a pKa of approximately 27[4]. This is significantly more acidic than the unactivated C–H bonds or the N1–H bond in protected derivatives (pKa ~40), allowing for highly regioselective α -deprotonation.

When treated with a strong, non-nucleophilic base, the C4-proton is abstracted to form a resonance-stabilized ketenimine-like carbanion. This intermediate can be trapped by various electrophiles to generate 1,4,4-trisubstituted piperidines, a critical structural motif in neuropharmacology, such as in the synthesis of neuronal T-type Ca²⁺ channel inhibitors for neuropathic pain[4].

N-Cyanopiperidines: Electrophilic Nitrogen Handles

Attaching the cyano group directly to the piperidine nitrogen fundamentally changes the atom's character. The lone pair of the nitrogen is delocalized into the nitrile group, rendering the nitrogen non-basic and the nitrile carbon highly electrophilic. N-cyanopiperidines act as excellent cyanamide partners in transition-metal-catalyzed cross-coupling reactions, such as fully intermolecular [2+2+2] cycloadditions with diynes to form complex 2-aminopyridines[5].

Mechanistic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent and condition is explicitly detailed.

Protocol A: α -Alkylation of N-Boc-4-cyanopiperidine

This protocol details the generation of a C4-quaternary center, leveraging the acidity of the C4-proton[4].

Caption: Mechanistic workflow for the alpha-alkylation of N-Boc-4-cyanopiperidine.

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-4-cyanopiperidine (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

-

Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Causality: Cryogenic temperatures are mandatory. At higher temperatures, the base may attack the electrophilic nitrile carbon or the Boc protecting group, leading to decomposition.

-

-

Deprotonation: Add Lithium diisopropylamide (LDA, 1.2 equiv) dropwise over 10 minutes.

-

Causality: LDA is chosen because its bulky isopropyl groups render it non-nucleophilic. Using a nucleophilic base like n-butyllithium would result in direct addition to the cyano group to form an imine/ketone.

-

-

Enolization: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the ketenimine-like carbanion.

-

Electrophilic Trapping: Add the alkyl halide (e.g., methyl iodide, 1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Iron-Catalyzed [2+2+2] Cycloaddition using N-Cyanopiperidine

This protocol describes the synthesis of 2-aminopyridines utilizing N-cyanopiperidine as a reactive cyanamide[5].

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox, combine an iron bisiminopyridine precatalyst (10 mol%) and a zinc reducing agent (if generating the active Fe(0) species in situ) in anhydrous benzene.

-

Cyanamide Addition: Add N-cyanopiperidine (1.2 equiv) to the reaction mixture. Heat the system to 70 °C.

-

Slow Addition of Diyne (Critical Step): Dissolve the diyne substrate (1.0 equiv) in benzene and add it to the reaction mixture via a syringe pump slowly over the course of 3 hours.

-

Causality: Cyanamides possess a strong affinity for the iron center. If the diyne is added all at once, the cyanamide binding out-competes the alkyne binding, stalling the catalytic cycle and resulting in zero conversion[5]. Slow addition keeps the local concentration of diyne optimal for the initial oxidative cyclization.

-

-

Completion: Stir the mixture for an additional 19 hours at 70 °C.

-

Workup: Cool to room temperature, filter through a pad of silica to remove the iron catalyst, and purify using an acid/base extraction (1M HCl) followed by flash chromatography.

Conclusion

The cyano group is far more than a simple structural appendage on the piperidine ring. By depressing the basicity of the nitrogen, it rescues promising drug candidates from pharmacokinetic failure. Simultaneously, its powerful electron-withdrawing nature activates adjacent C–H bonds, transforming inert positions into dynamic synthetic handles. Mastering the regiochemistry and electronic nuances of cyanopiperidines allows researchers to unlock new chemical space in both medicinal chemistry and complex library synthesis.

References

-

[5] Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides - National Institutes of Health (NIH). Available at:[Link]

-

[3] Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator - Semantic Scholar. Available at:[Link]

-

[4] Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice - ResearchGate. Available at:[Link]

-

[1] Piperidine | C5H11N | CID 8082 - PubChem (NIH). Available at:[Link]

-

[2] A Direct Stereoselective Approach to trans-2,3-Disubstituted Piperidines: Application in the Synthesis of 2-Epi-CP-99994 and (+)-Epilupinine - ResearchGate. Available at:[Link]

Sources

- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Sentinel: A Technical Guide to the Tert-Butyl Protecting Group in Complex Synthesis

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is a cornerstone of success. Among these, the tert-butyl (t-Bu) group stands out for its unique combination of steric bulk, chemical stability, and selective lability. This guide provides an in-depth technical exploration of the tert-butyl protecting group, elucidating the chemical principles that govern its application. We will delve into the mechanistic intricacies of its installation and removal for key functional groups—alcohols, amines, and carboxylic acids—and present field-proven protocols. By examining its role in complex molecular architectures and drug development, this whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile synthetic tool.

The Rationale for Tert-Butyl Protection: A Balance of Stability and Selective Removal

The efficacy of a protecting group is defined by a delicate balance: it must be robust enough to withstand a variety of reaction conditions, yet susceptible to clean and high-yielding removal without compromising the integrity of the parent molecule. The tert-butyl group excels in this regard due to two key physicochemical properties:

-

Steric Hindrance: The bulky nature of the tert-butyl group provides a formidable steric shield, physically obstructing the approach of nucleophiles and other reagents to the protected functional group.[1][2][3][4] This steric congestion is a primary contributor to its stability in the presence of bases, organometallics, and many nucleophiles.[5]

-

Carbocation Stability: The tert-butyl group's defining characteristic is its ability to form a highly stable tertiary carbocation upon cleavage. This stability dictates the conditions for its removal, which are typically acidic.[1][] The facile formation of this carbocation allows for deprotection under relatively mild acidic conditions, a crucial feature for sensitive and complex substrates.

This unique combination of steric protection and acid-lability underpins the widespread use of the tert-butyl group in complex, multi-step syntheses where orthogonality with other protecting groups is paramount.[1][5]

Protecting Alcohols as Tert-Butyl Ethers

The protection of hydroxyl groups as tert-butyl ethers is a common strategy in the synthesis of complex natural products and pharmaceuticals. The resulting ether is stable to a wide array of non-acidic reagents.

Mechanism of Tert-Butylation of Alcohols